6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. This compound exhibits a variety of biological activities, making it significant in medicinal chemistry. Its structural framework allows for interactions with various biological targets, particularly in the context of drug development and therapeutic applications. The compound is identified by the CAS number 1443980-85-5 and has garnered attention for its potential in treating diseases through modulation of specific biochemical pathways.
This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often studied for its pharmacological properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in numerous cellular processes, including proliferation and differentiation, making this compound a candidate for research into cancer therapies and other diseases influenced by these pathways.
The synthesis of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one can be achieved through various methods:
The cyclization process typically requires specific reaction conditions such as temperature control and the use of solvents that facilitate the formation of the desired heterocyclic structure. The choice of reagents and catalysts can significantly influence the yield and purity of the final product.
The structure of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one features a fused ring system that includes both pyrrole and pyridine moieties. This unique arrangement contributes to its biological activity.
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one participates in several chemical reactions:
The outcomes of these reactions depend on the specific conditions and reagents utilized during the process .
The mechanism of action for 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one primarily involves the inhibition of fibroblast growth factor receptors. By binding to the ATP-binding pocket of these receptors, the compound prevents ATP from binding and subsequently inhibits kinase activity. This action disrupts signaling pathways that promote cell proliferation and survival.
Studies indicate that this compound exhibits varying degrees of potency against FGFR1, FGFR2, and FGFR3. Its ability to induce apoptosis in cancer cells further underscores its potential therapeutic applications in oncology .
The chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture. The compound's reactivity profile allows it to participate in various organic transformations essential for synthetic applications.
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one has several scientific uses:
Traditional approaches to constructing the pyrrolo[3,4-c]pyridinone core rely heavily on intramolecular cyclization and ring annulation strategies.
Cyclization of Dicarboximide Precursors: A robust route involves the cyclization of substituted pyridine dicarboximides. For example, 4-methoxy/ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (3,4) serve as key intermediates. These are synthesized from simpler pyridine derivatives via sequential carboxylation, imide formation, and cyclodehydration [9]. Subsequent N-alkylation is achieved using dihaloalkanes (e.g., 1,2-dibromoethane, 1-bromo-2-chloroethane, 1,4-dibromobutane) under reflux conditions in acetonitrile or DMF, using anhydrous K₂CO₃ as a base. This yields N-haloalkyl intermediates (5, 6a-b, 7a-b) crucial for further derivatization [9].
Ring Annulation via Condensation Reactions: One-pot annulation strategies provide efficient access to related pyrrolopyrimidine scaffolds. While not directly reported for the exact title compound, analogous syntheses involve condensation reactions like those between arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. These typically require harsh conditions (refluxing ethanol) and lack regioselectivity control, often yielding mixtures without catalysts [7].
Direct C–H Arylation Challenges: Direct functionalization via C-H activation on the pyrrolo[3,4-c]pyridinone core remains underdeveloped compared to other azaindoles (e.g., pyrrolo[2,3-b]pyridines). The electronic environment and potential coordination sites in pyrrolo[3,4-c]pyridinones pose challenges for regioselective C-H arylation, often necessitating specific directing groups not inherent to the parent structure [6]. Successes with related scaffolds (e.g., C-2 arylation of 4-chloro-2-iodo-1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine using Pd₂(dba)₃ [6]) suggest potential feasibility but require adaptation.
Table 1: Traditional Synthetic Methods for Pyrrolopyridine Scaffolds
Method | Key Reagents/Conditions | Target Intermediates/Products | Limitations | Ref. |
---|---|---|---|---|
Dicarboximide Cyclization | K₂CO₃, ACN reflux, 1,2-Dibromoethane | N-(2-Bromoethyl)-4-alkoxypyrrolo[3,4-c]pyridinediones (6a-b) | Requires pre-functionalized pyridine precursors | [9] |
N-Alkylation | K₂CO₃, DMF, RT, 1,4-Dibromobutane (excess) | N-(4-Bromobutyl)-4-methoxypyrrolo[3,4-c]pyridinedione (5) | Product purification challenges | [9] |
Thermal Condensation | Arylglyoxal, 6-Amino-uracil, Barbituric acid, Reflux | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | Low regioselectivity, harsh conditions | [7] |
Recent advances leverage catalysis and convergent reactions to improve efficiency and diversity.
The drive towards sustainable synthesis has significantly impacted methodologies for nitrogen heterocycles like pyrrolo[3,4-c]pyridinones.
Table 2: Green Chemistry Optimization in Multicomponent Pyrrolopyrimidine Synthesis
Condition | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Improvement Over Non-Catalyzed |
---|---|---|---|---|---|---|
Uncatalyzed | None | EtOH | Reflux (~78) | 30 | 56 | Baseline |
p-TSA (Acid) | p-TSA | EtOH | 50 | 65 | ~65 | +9% |
SDS (Surfactant) | SDS | EtOH | 50 | 65 | ~70 | +14% |
TBAB (Ionic Liquid) | TBAB | EtOH | 50 | 65 | 90 | +34% |
TBAB (Higher Loading) | TBAB (10 mol%) | EtOH | 50 | 65 | 78 | +22% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1